molecular formula C9H8N2O5 B1332140 N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide CAS No. 81864-14-4

N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide

Cat. No. B1332140
CAS RN: 81864-14-4
M. Wt: 224.17 g/mol
InChI Key: JVGRDSBPPKBVBI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that often start with readily available starting materials. For instance, the synthesis of N-acetoxy-N-(1-methyl-5H-pyrido[4,5-b]indol-3-yl)acetamide and its analogues involves a five-step process starting from indole-2-carboxylic acid, leading to the carcinogenic amine Trp-P-2, and then to a nitro compound through oxidation with H2O2 using a Mo(CO)6 catalyst . Similarly, the synthesis of 1,2,4,5-tetrahydro-1,4-benzodiazepine-3-ones from 2-chloro-N-(2-nitrobenzyl)acetamides is achieved through reductive cyclization using iron-ammonium chloride in an ethanol–water mixture . These methods highlight the importance of selecting appropriate reagents and conditions to achieve the desired transformations.

Molecular Structure Analysis

The molecular structure of compounds is typically elucidated using various spectroscopic techniques such as NMR, IR, and mass spectrometry. For example, the structure of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide was established using elemental analysis, high-resolution mass spectrometry, 1H, 13C NMR, and IR spectroscopy . These techniques provide detailed information about the molecular framework and functional groups present in the compound.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives is influenced by their functional groups and molecular structure. For instance, N-acetoxy-N-(1-methyl-5H-pyrido[4,5-b]indol-3-yl)acetamide undergoes C–O bond cleavage to yield a hydroxamic acid, while its sterically hindered analogue decomposes predominantly by N–O bond cleavage . The reactivity can also be directed towards specific sites in the molecule, as seen in the addition and substitution reactions of N-bromoacetamide with nitroalkene moieties, leading to bromination and acetamido group introduction .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are crucial for their potential applications. These properties include solubility, stability, and reactivity under various conditions. For example, the stability of N-acetoxy-N-(1-methyl-5H-pyrido[4,5-b]indol-3-yl)acetamide in aqueous solution at neutral pH is contrasted with its analogue, which shows a pH-independent rate constant for decomposition . The solubility of these compounds in different solvents can affect their synthesis and purification processes.

Scientific Research Applications

Antioxidant and Anti-inflammatory Properties

  • N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide derivatives exhibit significant antioxidant and anti-inflammatory activities. Compounds related to this compound, such as N-[4-(o-methoxyphenyl)-1,3-thiazol-2-yl]-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide, have shown excellent antioxidant activity in assays like DPPH radical scavenging and superoxide anion scavenging, and possess strong anti-inflammatory properties (Koppireddi et al., 2013).

Anticancer Potential

  • Certain benzodioxole-based dithiocarbamate derivatives, which are structurally similar to this compound, have been synthesized and evaluated for their cytotoxic effects on human lung adenocarcinoma and rat glioma cell lines. These compounds show promising anticancer activities, suggesting potential research applications in cancer treatment (Altıntop et al., 2017).

Antibacterial Activity

  • N-substituted benzimidazole derivatives, which include compounds similar to this compound, have shown potent antibacterial activity, particularly against Methicillin-Resistant Staphylococcus aureus (MRSA). This indicates the potential for developing new antibacterial agents using these derivatives (Chaudhari et al., 2020).

Photochromic Behavior

  • Derivatives of this compound, like N-(4-(6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene-2-yl)phenyl)acetamide, have been studied for their interesting photochromic behavior in both solid and solution states. This suggests possible applications in materials science and optical technologies (Kiyani & Ardyanian, 2012).

Antimalarial Activity

  • Studies on compounds structurally related to this compound, such as certain biphenyl-2-ols and N omega-oxides, have indicated promising antimalarial activity. This research contributes to the development of new antimalarial drugs, highlighting the relevance of similar compounds in treating parasitic infections (Werbel et al., 1986).

Future Directions

The future directions for “N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide” could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar molecules .

Mechanism of Action

properties

IUPAC Name

N-(6-nitro-1,3-benzodioxol-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O5/c1-5(12)10-6-2-8-9(16-4-15-8)3-7(6)11(13)14/h2-3H,4H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVGRDSBPPKBVBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1[N+](=O)[O-])OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60337223
Record name N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60337223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

81864-14-4
Record name N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60337223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

56.5 g of 5-acetamino-1,3-benzodioxole in 250 ml of glacial acetic acid were nitrated as described above with a solution of 30 ml of nitric acid in 100 ml of glacial acetic acid in a 500 ml sulfonation flask equipped with stirrer, thermometer and dropping funnel. The crystals, removed by filtration under suction, were ashed thoroughly with water and dried overnight at about 60° C. in vacuo. There were obtained 68.3 g (96.6% of theory) of 5-acetamino-6-nitro-1,3-benzodioxole of melting point 211°-213° C.
Quantity
56.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 70% HNO3 (15.5 mL, 244 mmol) in HOAc (40 mL) was added dropwise to a stirred solution of acetamide 218 (29.17 g, 163 mmol) in HOAc (150 mL) at 15-20° C. and the mixture stirred at 20° C. for 16 h. The precipitate was filtered, washed with water and dried to give nitroacetamide 219 (36.0 g, 99%) as a yellow powder: mp 207-208° C. (Krasso, A. & Ramuz, H., U.S. Pat. No. 4,599,347, 1986) mp 212-213° C.]; 1H NMR δ 10.78 (br s, 1H, NH), 8.36 (s, 1H, H-7), 7.66 (s, 1H, H-4), 6.10 (s, 2H, H-2), 2.27 (s, 3H, CH3).
Name
Quantity
15.5 mL
Type
reactant
Reaction Step One
Quantity
29.17 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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